molecular formula C14H20N2O6 B017709 Kifunensine diacetonide CAS No. 134234-43-8

Kifunensine diacetonide

Cat. No. B017709
M. Wt: 312.32 g/mol
InChI Key: FNXURXVDRNXPIM-ZJDVBMNYSA-N
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Description

Kifunensine diacetonide is a chemical derivative of kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I, produced by the actinomycete Kitasatosporia kifunense. Kifunensine has been extensively studied for its unique ability to inhibit mannosidase I, an enzyme involved in the modification of N-linked oligosaccharides in glycoproteins. This inhibition leads to the accumulation of high-mannose glycans, which has significant implications in the study of glycoprotein processing and the development of glycoprotein-based therapeutics (Elbein, Tropea, Mitchell, & Kaushal, 1990).

Synthesis Analysis

The synthesis of kifunensine involves several key steps, starting from D-mannosamine and proceeding through a double cyclization process to form the unique cyclic oxamide derivative characteristic of kifunensine. This synthesis process has been enantiospecifically achieved, confirming the absolute stereochemistry of natural kifunensine as the D-form (Kayakiri, Kasahara, Nakamura, Oku, & Hashimoto, 1991). Further modifications and analogues of kifunensine have been synthesized to explore its inhibitory potential and applications in various biological contexts.

Molecular Structure Analysis

Kifunensine's molecular structure is distinguished by its novel 4,5-dioxoimidazolidine ring within a bicyclic framework, making it a representative of a new class of 1,5-iminopyranoses. The unique structure of kifunensine is crucial for its potent immunomodulating activity and its ability to act as a selective inhibitor of mannosidase I (Kayakiri, Takase, Sibata, Hashimoto, Tada, & Koda, 1989).

Safety And Hazards

Kifunensine causes serious eye irritation . It is recommended to wash skin thoroughly after handling and wear eye protection/face protection . If it comes in contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing .

Future Directions

Kifunensine has shown potential for treatment of sarcoglycanopathies and lysosomal storage disorders . The hydrophobic acylated derivatives of kifunensine can help overcome the mass-transfer limitations of the parent compound, and they may have applications for the treatment of ERAD-related diseases or prove to be more cost-effective alternatives for the generation and production of high-mannose N-glycan bearing glycoproteins .

properties

IUPAC Name

(1R,6S,7R,11S,12R)-9,9,14,14-tetramethyl-8,10,13,15-tetraoxa-2,5-diazatetracyclo[10.4.0.02,6.07,11]hexadecane-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXURXVDRNXPIM-ZJDVBMNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@@H]4N2C(=O)C(=O)N4)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469302
Record name Kifunensine diacetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kifunensine diacetonide

CAS RN

134234-43-8
Record name (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134234-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kifunensine diacetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H KAYAKIRI, C KASAHARA, K NAKAMURA… - Chemical and …, 1991 - jstage.jst.go.jp
… The key double cyclization was carried out by treating 17 with 6N NH,-MeOH at room temperature for 6h to afford the objective kifunensine diacetonide 20 in 76% yield from 16 along …
Number of citations: 14 www.jstage.jst.go.jp
H KAYAKIRI, S TAKASE, T SIBATA… - Chemical and …, 1991 - jstage.jst.go.jp
1379 correct, the fact that the vicinal coupling constant of 8-H and 8a-H was large (J= 9 Hz) suggests these protons to be in trans diaxial relationship. Since the coupling constant …
Number of citations: 3 www.jstage.jst.go.jp
KW Hering, K Karaveg, KW Moremen… - The Journal of Organic …, 2005 - ACS Publications
… closely related structures of kifunensine diacetonide (J-coupling between H 8 and H 8a of 8.0 Hz) and 8a-epi kifunensine diacetonide (J-coupling between H 8 and H 8a of 3.0 Hz). 19b …
Number of citations: 52 pubs.acs.org
A Huang, SE Kurhade, P Ross, KD Apley… - ACS Pharmacology & …, 2022 - ACS Publications
… Briefly, kifunensine diacetonide was reacted with 75% TFA to generate kifunensine. (47) Kifunensine diacetonide (800 mg, 2.561 mmol) was also reacted with p-methoxybenzyl chloride …
Number of citations: 3 pubs.acs.org
V Khot - 2007 - getd.libs.uga.edu
… Oxamylaminoalcohol 3 was then subjected to Dess-Martin periodinane oxidation followed by treatment with 7.0 N ammonia in methanol to furnish kifunensine diacetonide in 55% yield. …
Number of citations: 4 getd.libs.uga.edu
茅切浩, 笠原千義, 高瀬茂弘, 奥照夫… - … 化合物討論会講演要旨集 …, 1989 - jstage.jst.go.jp
Kifunensine (1) was isolated as a new immunomodulator with α-mannosidase inhibitory activity from an actinomycete, Kitasatosporia kifunense Na 9482. Its structure was deduced by …
Number of citations: 2 www.jstage.jst.go.jp

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